N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
“N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure suggests that it may have interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the phenyl group: This step may involve the use of phenylating agents such as phenylboronic acid in the presence of palladium catalysts.
Attachment of the acetamide moiety: This can be done through acylation reactions using acyl chlorides or anhydrides.
Chlorination and methylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: can be compared with other pyridazinone derivatives such as:
Uniqueness
The uniqueness of “This compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H16ClN3O2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-7-8-17(15(20)11-13)21-18(24)12-23-19(25)10-9-16(22-23)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
OVSXSIBFSNGFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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